![molecular formula C26H20FN3O2S2 B2644994 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 330557-88-5](/img/structure/B2644994.png)
5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H20FN3O2S2 and its molecular weight is 489.58. The purity is usually 95%.
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Biological Activity
5-Cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a dihydropyridine core with multiple functional groups that contribute to its biological properties. The structural formula is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and affecting downstream signaling pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have shown its effectiveness against various cancer cell lines, demonstrating the following characteristics:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Bacteriostatic |
Escherichia coli | 64 | Bactericidal |
Candida albicans | 16 | Fungicidal |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antitumor Study : A study conducted by Chahal et al. demonstrated that the compound significantly reduced tumor growth in xenograft models, suggesting its potential for cancer therapy .
- Antimicrobial Evaluation : In vitro assays reported by Grover et al. showed that the compound displayed superior antimicrobial activity compared to conventional antibiotics, indicating its potential as a novel antimicrobial agent .
- Mechanistic Insights : Computational studies using molecular docking revealed that the compound has a high binding affinity for certain protein targets involved in cancer and microbial resistance .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds, including this specific compound, have shown promising anticancer activities. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, certain dihydropyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Inhibitors of cyclooxygenase (COX) enzymes are crucial in managing inflammation and pain. Several studies have highlighted the potential of dihydropyridine derivatives in selectively inhibiting COX-II, thereby reducing inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial activity of related compounds has been documented extensively. The presence of the thiophene moiety in the structure contributes to its ability to combat bacterial infections. Research has shown that modifications in the dihydropyridine structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Medicinal Chemistry Applications
The unique structure of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide allows for various modifications that can lead to the development of new therapeutic agents.
Drug Design and Development
The compound serves as a scaffold for designing novel drugs targeting specific pathways involved in diseases such as cancer and inflammation. Computational studies have been employed to predict the binding affinities of this compound with various biological targets, facilitating the design of more potent analogs .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how different substituents affect the biological activity of the compound. By systematically altering functional groups on the dihydropyridine ring or other parts of the molecule, researchers can optimize its pharmacological profile .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Properties
IUPAC Name |
5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S2/c1-16-23(25(32)30-19-6-3-2-4-7-19)24(22-8-5-13-33-22)20(14-28)26(29-16)34-15-21(31)17-9-11-18(27)12-10-17/h2-13,24,29H,15H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAHTTSWKPRGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)F)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.